Oseltamivir Acid Hydrochloride

説明

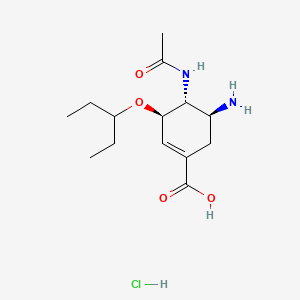

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMMOBYSNFNOE-LUHWTZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oseltamivir Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir (B103847), marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its efficacy hinges on the potent inhibition of viral neuraminidase, an enzyme crucial for viral propagation. The stereochemically complex structure of oseltamivir has presented a significant challenge to synthetic chemists, leading to the development of numerous innovative and elegant synthesis pathways. This technical guide provides a comprehensive overview of the core synthetic routes to Oseltamivir Acid Hydrochloride, with a focus on the seminal industrial synthesis from (-)-shikimic acid and prominent alternative strategies. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of the synthetic workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction

Oseltamivir is an orally bioavailable prodrug that is rapidly hydrolyzed in vivo to its active form, oseltamivir carboxylate. The active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses. By blocking this enzyme, oseltamivir prevents the release of new viral particles from infected cells, thereby curtailing the spread of the infection. The molecule possesses three stereocenters, making its stereoselective synthesis a primary challenge. The commercial production of oseltamivir, primarily undertaken by Hoffmann-La Roche, has historically relied on (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum), as the chiral starting material. However, the dependence on a natural source with fluctuating availability has spurred extensive research into alternative and more sustainable synthetic approaches.

This guide will delve into the intricacies of the following key synthesis pathways:

-

The Industrial Synthesis from (-)-Shikimic Acid: The foundational and most widely implemented route.

-

Synthesis from (-)-Quinic Acid: An alternative natural product-derived pathway.

-

The Fukuyama Synthesis from Pyridine: A de novo approach featuring an asymmetric Diels-Alder reaction.

-

The Corey Synthesis from Butadiene: Another elegant de novo synthesis employing an asymmetric Diels-Alder reaction.

-

The Shibasaki Synthesis via Catalytic Desymmetrization: An approach centered on the asymmetric opening of a meso-aziridine.

-

The Trost Synthesis using Palladium-Catalyzed Asymmetric Allylic Alkylation: A convergent route leveraging advanced catalytic methods.

-

An Azide-Free Synthesis from Diethyl D-Tartrate: A strategy designed to avoid the use of potentially hazardous azide (B81097) reagents.

The Industrial Synthesis from (-)-Shikimic Acid

The commercial synthesis of oseltamivir developed by Gilead Sciences and Hoffmann-La Roche is a landmark in industrial process chemistry.[1][2] Starting from the readily available chiral pool molecule (-)-shikimic acid, this multi-step synthesis establishes the three contiguous stereocenters of oseltamivir with high fidelity.

The overall workflow of the industrial synthesis from (-)-shikimic acid can be visualized as follows:

Quantitative Data

The following table summarizes the key transformations and reported yields for a practical synthesis of oseltamivir from (-)-shikimic acid.[3][4][5][6]

| Step | Transformation | Starting Material | Product | Key Reagents | Yield (%) |

| 1 | Esterification | (-)-Shikimic Acid | Ethyl Shikimate | EtOH, SOCl₂ | High |

| 2 | Trimesylation | Ethyl Shikimate | Trimesylate Intermediate | MsCl, Et₃N, DMAP | 93[6] |

| 3 | Regioselective Azidation | Trimesylate Intermediate | Azido-dimesylate Intermediate | NaN₃ | 92[5] |

| 4 | Aziridination | Azido-dimesylate Intermediate | Aziridine Intermediate | PPh₃, Et₃N, H₂O | 84[6] |

| 5 | N-Acetylation | Aziridine Intermediate | N-Acetyl Aziridine | Ac₂O, Et₃N | ~100[6] |

| 6 | Aziridine Opening | N-Acetyl Aziridine | Acetamido Azide Intermediate | NaN₃, NH₄Cl | High |

| 7 | Introduction of Pentyloxy Group | Acetamido Azide Intermediate | Protected Oseltamivir Precursor | 3-Pentanol, Lewis Acid | - |

| 8 | Azide Reduction & Salt Formation | Protected Oseltamivir Precursor | Oseltamivir Phosphate | H₂, Pd/C; H₃PO₄ | 88[6] |

| Overall | (-)-Shikimic Acid | Oseltamivir Phosphate | ~47 [4] |

Experimental Protocols

This protocol outlines the formation of a key epoxide intermediate, a common strategy in several oseltamivir syntheses.

-

Materials:

-

3,4-pentylidene acetal mesylate of ethyl shikimate

-

Potassium bicarbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve the mesylate starting material in a mixture of methanol and dichloromethane.

-

Add potassium bicarbonate to the solution and stir vigorously at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

This protocol describes the crucial step of introducing a nitrogen functionality via the nucleophilic opening of the epoxide ring with an azide.

-

Materials:

-

Epoxide intermediate

-

Sodium azide (NaN₃)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Ethanol (B145695) (EtOH)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the epoxide in ethanol.

-

Add a solution of sodium azide and ammonium chloride in water.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude azido (B1232118) alcohol.

-

Purify by flash chromatography.

-

Alternative Synthesis Pathways

The strategic importance of oseltamivir has driven the development of numerous alternative synthetic routes, aiming to reduce the reliance on (-)-shikimic acid and to explore novel chemical transformations. This section highlights some of the most significant alternative pathways.

Synthesis from (-)-Quinic Acid

(-)-Quinic acid, another readily available natural product, can be converted to oseltamivir through a pathway similar to the shikimic acid route.[1][7] The primary difference is the need for an additional dehydration step to introduce the cyclohexene (B86901) double bond. While feasible, this route generally involves more steps and can result in lower overall yields compared to the shikimic acid-based synthesis.[8]

De Novo Syntheses

De novo syntheses build the oseltamivir core structure from simple, achiral starting materials, offering a potential solution to the limitations of natural product-based routes.

The Fukuyama synthesis employs an asymmetric Diels-Alder reaction as a key step to construct the chiral cyclohexene ring.[1][9][10]

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. Oseltamivir_total_synthesis [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. york.ac.uk [york.ac.uk]

- 9. synarchive.com [synarchive.com]

- 10. A practical synthesis of (-)-oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

Oseltamivir Acid Hydrochloride: A Deep Dive into the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir (B103847), administered as the prodrug oseltamivir phosphate, is a cornerstone in the management of influenza A and B virus infections. Its efficacy lies in the targeted inhibition of viral neuraminidase, a key enzyme in the viral replication cycle. This technical guide provides an in-depth exploration of the core mechanism of action of oseltamivir acid hydrochloride's active metabolite, oseltamivir carboxylate, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate its function, alongside visualizations of the key pathways and experimental workflows.

I. The Influenza Virus Replication Cycle and the Role of Neuraminidase

The influenza virus replication cycle is a multi-step process that culminates in the release of new virions from an infected host cell. A critical final step is mediated by the viral surface glycoprotein, neuraminidase (NA). Hemagglutinin (HA), another viral surface protein, facilitates viral entry by binding to sialic acid residues on the host cell surface. After replication of the viral genome and synthesis of viral proteins, new virus particles assemble at the host cell membrane and bud off. However, these newly formed virions would remain tethered to the host cell surface via HA-sialic acid interactions. This is where neuraminidase plays a pivotal role. Neuraminidase is a sialidase that cleaves terminal sialic acid residues from glycoconjugates, thereby severing the connection between the progeny virions and the host cell, allowing their release and subsequent infection of other cells.[1][2]

II. Oseltamivir's Mechanism of Action: Competitive Inhibition of Neuraminidase

Oseltamivir is an orally administered ethyl ester prodrug that is readily absorbed and converted by hepatic esterases into its active form, oseltamivir carboxylate.[2] Oseltamivir carboxylate is a potent and selective competitive inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[3]

As a transition-state analog of sialic acid, oseltamivir carboxylate binds with high affinity to the conserved active site of the neuraminidase enzyme. This binding is a slow, tight-binding interaction. The active site of neuraminidase is a highly conserved pocket across influenza A and B strains, which explains oseltamivir's broad spectrum of activity. By occupying the active site, oseltamivir carboxylate prevents the enzyme from cleaving sialic acid residues, effectively trapping the newly formed virions on the surface of the infected cell. This aggregation prevents the spread of the virus to other respiratory tract cells, thus curtailing the infection.[4]

Molecular Interactions at the Neuraminidase Active Site

Crystallographic studies of oseltamivir carboxylate in complex with neuraminidase have revealed the precise molecular interactions that underpin its inhibitory activity.[5][6] The inhibitor fits snugly into the catalytic site, forming a network of favorable interactions with key amino acid residues. These interactions typically include:

-

Ionic Interactions: The carboxylate group of oseltamivir forms strong salt bridges with the positively charged guanidinium (B1211019) groups of three highly conserved arginine residues: Arg118, Arg292, and Arg371.

-

Hydrogen Bonds: The acetamido group and the hydroxyl group of oseltamivir carboxylate form hydrogen bonds with various residues within the active site, further stabilizing the complex.

-

Hydrophobic Interactions: The pentyloxy side chain of oseltamivir engages in hydrophobic interactions with a pocket lined by amino acid residues such as Ile222 and Arg224.[5]

The following diagram illustrates the key interactions between oseltamivir carboxylate and the neuraminidase active site.

III. Data Presentation: In Vitro Inhibitory Activity

The potency of oseltamivir carboxylate is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki) against the neuraminidase activity of various influenza virus strains. These values are determined through in vitro enzyme inhibition assays.

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Oseltamivir Carboxylate IC50 (nM) | Reference |

| Influenza A/Texas/36/91 | H1N1 | 0.18 ± 0.11 | [7] |

| Influenza B/Yamagata/16/88 | B | 16.76 ± 4.10 | [7] |

| Influenza A/NWS/33 | H1N1 | 0.51 | [8] |

| Influenza A/Victoria/3/75 | H3N2 | 0.19 | [8] |

| Influenza A/Duck/MN/1525/81 | H5N1 | 0.70 | [8] |

| Influenza A/H1N1 (mean) | N1 | 1.34 | [9] |

| Influenza A/H3N2 (mean) | N2 | 0.67 | [9] |

| Influenza B (mean) | B | 13 | [9] |

| Influenza A/California/04/2009 | H1N1 | ~10 | [10] |

| Oseltamivir-Resistant Influenza A (H1N1) | H1N1 (H275Y) | >100 | [11] |

| Oseltamivir-Resistant Influenza B | B | >100 | [11] |

| Neuraminidase Source | Oseltamivir Carboxylate Ki (nM) | Reference |

| Influenza A/PR/8/34 (H1N1) | 0.282 | [12] |

| Human Liver Lysosomal Neuraminidase | >500,000 | [12] |

| Clostridium perfringens Neuraminidase | 370,000 | [12] |

| Vibrio cholerae Neuraminidase | >500,000 | [12] |

IV. Experimental Protocols: Neuraminidase Inhibition Assay

The most common method for determining the IC50 of oseltamivir is a fluorescence-based neuraminidase inhibition assay. This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle

Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence of 4-MU can be measured with a fluorometer. In the presence of an inhibitor like oseltamivir carboxylate, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The IC50 value is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[13][14]

Detailed Methodology

1. Reagents and Materials:

-

Influenza virus stock (as the source of neuraminidase)

-

Oseltamivir carboxylate stock solution (in an appropriate solvent like DMSO)

-

Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5

-

MUNANA substrate solution (e.g., 100 µM in assay buffer)

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

96-well black, flat-bottom microplates

-

Microplate fluorometer (Excitation: ~365 nm, Emission: ~450 nm)

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Prepare Serial Dilutions of Oseltamivir Carboxylate: Prepare a series of dilutions of the oseltamivir carboxylate stock solution in assay buffer to cover a wide range of concentrations (e.g., from pM to µM).

-

Prepare Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a robust and linear fluorescent signal over the course of the assay. This optimal dilution needs to be determined empirically.

-

Plate Setup:

-

To the wells of a 96-well black microplate, add 25 µL of each oseltamivir carboxylate dilution in triplicate.

-

Include control wells:

-

100% Activity Control: 25 µL of assay buffer (no inhibitor).

-

Blank Control: 50 µL of assay buffer (no enzyme).

-

-

Add 25 µL of the diluted virus solution to all wells except the blank controls.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

-

Reaction Initiation: Add 50 µL of the MUNANA substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination: Add 100 µL of the stop solution to each well to terminate the enzymatic reaction and enhance the fluorescence of 4-MU.

-

Fluorescence Measurement: Read the fluorescence of each well using a microplate fluorometer with excitation at approximately 365 nm and emission at approximately 450 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of neuraminidase inhibition for each oseltamivir concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of 100% activity control))

-

Plot the % inhibition against the logarithm of the oseltamivir concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

-

V. Molecular Basis of Oseltamivir Resistance

The primary mechanism of resistance to oseltamivir involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate. These mutations often arise under the selective pressure of antiviral treatment.

A key and well-characterized resistance mutation is the histidine-to-tyrosine substitution at position 274 (H274Y) in N1 subtype neuraminidases. The bulkier tyrosine residue at this position causes a conformational change in the active site, specifically affecting the orientation of glutamic acid 276 (E276). This change disrupts the hydrophobic pocket that normally accommodates the pentyloxy side chain of oseltamivir, thereby reducing its binding affinity and rendering the virus resistant.[5] Other mutations in both N1 and N2 neuraminidases, such as E119V, R292K, and N294S, have also been associated with oseltamivir resistance.[9]

VI. Conclusion

This compound, through its active metabolite oseltamivir carboxylate, remains a critical tool in the armamentarium against influenza. Its mechanism as a competitive inhibitor of viral neuraminidase is well-understood at a molecular level. By effectively blocking the release of progeny virions, oseltamivir curtails the spread of infection. The quantitative data from in vitro assays consistently demonstrate its high potency against a broad range of influenza A and B viruses. However, the emergence of drug-resistant strains due to mutations in the neuraminidase active site underscores the importance of ongoing surveillance and the development of next-generation antiviral therapies. A thorough understanding of oseltamivir's mechanism of action, as detailed in this guide, is fundamental for the rational design of new inhibitors that can overcome existing resistance mechanisms.

References

- 1. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. scispace.com [scispace.com]

- 6. The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

Oseltamivir Acid Hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Oseltamivir (B103847) Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir Acid Hydrochloride (also known as Oseltamivir Carboxylate Hydrochloride) is the hydrochloride salt of oseltamivir acid, the active metabolite of the antiviral prodrug oseltamivir phosphate (B84403).[1][2][3][4][5] Oseltamivir phosphate is the active ingredient in the widely recognized antiviral medication Tamiflu®, used for the treatment and prophylaxis of influenza A and B virus infections.[6][7][8] Following oral administration, oseltamivir phosphate is rapidly and extensively hydrolyzed by esterases, primarily in the liver, to its active form, oseltamivir acid.[7][9] This active metabolite is a potent and selective competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[5][7][9][10] By blocking this enzyme, oseltamivir acid prevents the spread of the virus in the body.[5][6][7] This document provides a detailed overview of the core chemical properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for its formulation, delivery, and interaction with biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | [11][12] |

| Synonyms | Oseltamivir carboxylate hydrochloride, GS-4071 (hydrochloride), Ro 64-0802 (hydrochloride) | [1][4][11] |

| CAS Number | 1415963-60-8 | [1][3][12] |

| Molecular Formula | C₁₄H₂₅ClN₂O₄ | [1][3][12] |

| Molecular Weight | 320.81 g/mol | [1][11][12] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 185.00 °C (for Oseltamivir Acid free base) | [13] |

| pKa | 4.13 ± 0.60 (Predicted for carboxylic acid of free base) | [2] |

| Solubility | Soluble at 10 mM in DMSO | [3] |

| Topological Polar Surface Area | 102 Ų | [11] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 6 | [1] |

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir itself is an inactive prodrug. Its therapeutic activity is entirely dependent on its conversion to the active metabolite, oseltamivir acid.[9] This bioactivation occurs through the action of carboxylesterases predominantly located in the liver.[7]

The active oseltamivir acid is a structural analog of sialic acid, the natural substrate for the influenza neuraminidase enzyme.[6] This enzyme is a glycoprotein (B1211001) on the surface of the influenza virion that cleaves terminal sialic acid residues from glycoproteins on the surface of infected host cells.[6][10] This cleavage is essential for the release of progeny virions, allowing them to infect other cells and continue the cycle of replication.[7][10]

Oseltamivir acid acts as a competitive inhibitor, binding with high affinity to the active site of the neuraminidase enzyme of both influenza A and B viruses.[7][14] This binding prevents the enzyme from cleaving sialic acid, effectively trapping the newly formed virions on the host cell surface and halting the spread of the infection.[5][6][7]

References

- 1. Page loading... [guidechem.com]

- 2. OSELTAMIVIR ACID | 187227-45-8 [chemicalbook.com]

- 3. immunomart.com [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stanfordchem.com [stanfordchem.com]

- 6. Oseltamivir - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. This compound | C14H25ClN2O4 | CID 66545297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. Oseltamivir acid | 187227-45-8 | FO26594 | Biosynth [biosynth.com]

- 14. selleckchem.com [selleckchem.com]

Oseltamivir Acid Hydrochloride: A Comprehensive Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility profile of Oseltamivir Acid Hydrochloride, the active metabolite of the antiviral prodrug Oseltamivir Phosphate. Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data, outlines detailed experimental methodologies, and provides a visual representation of a typical solubility determination workflow.

Core Solubility Data

The solubility of Oseltamivir Acid and its hydrochloride salt has been determined in a variety of aqueous and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison of solubility across different media.

Oseltamivir Acid Solubility

| Solvent System | Temperature | Solubility |

| Water | Not Specified | 57 mg/mL |

| Water with gentle warming | Not Specified | ≥46.1 mg/mL |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Specified | ~10 mg/mL[1] |

| Ethanol with gentle warming | Not Specified | ≥97 mg/mL |

| Ethanol | Not Specified | 14 mg/mL[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~5 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥14.2 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 6 mg/mL (21.1 mM)[2][3] |

This compound Solubility

| Solvent System | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mM[4] |

Qualitative Solubility of Oseltamivir

| Solvent | Solubility Description |

| Distilled Water | Freely Soluble[5] |

| Methanol | Freely Soluble[5] |

| Ethanol | Freely Soluble[5] |

| 1 M NaOH | Freely Soluble[5] |

| 0.1 M HCl | Sparingly Soluble[5] |

| Chloroform | Sparingly Soluble[5] |

| Glacial Acetic Acid | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[5] |

Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are crucial for determining the solubility of a drug substance. Below are detailed protocols for common solubility assays applicable to compounds like this compound.

Thermodynamic (Shake-Flask) Solubility Protocol

This method determines the equilibrium solubility of a compound, which is a critical parameter for biopharmaceutical classification.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

2. Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent or buffer to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The duration should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

After the incubation period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

The final pH of the aqueous samples should be measured and recorded.

Kinetic Solubility Protocol

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

1. Materials and Equipment:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Plate shaker

-

Plate reader (UV-Vis spectrophotometer or nephelometer)

-

Liquid handling robotics (optional)

2. Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Seal the plate and shake it at room temperature for a defined period (e.g., 1.5-2 hours).

-

Measure the solubility using one of the following detection methods:

-

Nephelometry: Measure the light scattering caused by any precipitate formed.

-

Direct UV Assay: After centrifugation of the plate to pellet the precipitate, measure the UV absorbance of the supernatant at the λmax of the compound.

-

Filtration and HPLC/UV: Filter the contents of the wells to remove precipitate, then quantify the concentration in the filtrate using HPLC-UV.

-

-

The solubility is determined by comparing the measured value to a calibration curve.

Workflow for Solubility Profile Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the solubility profile of a pharmaceutical compound such as this compound.

References

Stability and Degradation of Oseltamivir Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir (B103847), an ethyl ester prodrug, is a cornerstone of antiviral therapy for influenza A and B viruses. Its efficacy is dependent on its conversion to the active metabolite, oseltamivir carboxylate, primarily through hepatic esterases.[1][2] The stability of the oseltamivir acid hydrochloride salt is a critical parameter influencing its shelf-life, formulation development, and ultimately, its therapeutic effectiveness. This technical guide provides an in-depth analysis of the stability and degradation of this compound under various stress conditions, offering valuable insights for researchers and professionals in drug development.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is an essential component of drug development that helps to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish stability-indicating analytical methods. Oseltamivir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation

Oseltamivir is susceptible to degradation in aqueous solutions, with the rate and extent of degradation being highly dependent on the pH of the medium.

Acidic Conditions: Under acidic conditions, oseltamivir undergoes significant degradation. Studies have shown that treatment with 1.0 N HCl at 80°C for 30 minutes can lead to as much as 74% degradation, resulting in the formation of multiple degradation products.[3] One of the major degradation pathways under acidic stress is the hydrolysis of the ethyl ester to form oseltamivir carboxylate. Additionally, N,N-acyl migration, leading to the formation of positional isomers, has been identified as another degradation route.[4]

Alkaline Conditions: Oseltamivir is also unstable under alkaline conditions. Treatment with 0.1 N NaOH at 80°C for as little as 10 minutes can result in approximately 85.2% degradation.[3] The primary degradation pathway in alkaline medium is the hydrolysis of the ethyl ester bond, yielding oseltamivir carboxylate.

Neutral Conditions: In neutral aqueous solutions, oseltamivir demonstrates greater stability compared to acidic or alkaline conditions. However, some degradation can still occur over time, particularly at elevated temperatures.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, also leads to the degradation of oseltamivir. Treatment with 3% H2O2 at 80°C for 2 hours has been shown to cause significant degradation.[3] The degradation pathway under oxidative conditions can involve the formation of various oxidation products, which are generally more polar than the parent compound.[5]

Photolytic Degradation

Exposure to light can induce the degradation of oseltamivir. Photodegradation studies under both natural and simulated solar irradiation have identified several transformation products.[6] The proposed degradation pathways under photolytic stress include:

-

Hydration: Addition of a water molecule across the cyclohexene (B86901) ring.[6]

-

Ester Hydrolysis: Cleavage of the ethyl ester to form oseltamivir carboxylate.[6]

-

Intramolecular Cyclization: Formation of a cyclic product involving the ester group.[6]

-

Side Chain Cleavage: Cleavage of the ethylpropoxy side chain.[6]

The rate of photodegradation is influenced by the presence of photosensitizers and the pH of the solution.

Thermal Degradation

Oseltamivir exhibits a degree of sensitivity to thermal stress. Dry heat degradation studies have shown that exposure to high temperatures can lead to the formation of several minor degradation products.[3]

Summary of Quantitative Degradation Data

The following table summarizes the quantitative data from various forced degradation studies on oseltamivir.

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Number of Degradants | Major Degradation Products (RRT) | Reference |

| Acid Hydrolysis | 1.0 N HCl | 80 °C | 30 min | 74% | >11 | 12.22% (0.34), 7.71% (0.91) | [3] |

| 0.1 N HCl | 80 °C | 30 min | ~9.86% | 9 | 7.129% (0.91) | [3] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 80 °C | 10 min | 85.2% | 6 | 9.897% (0.91) | [3] |

| 0.1 N NaOH | Room Temp | - | ~4.35% | 5 | 3.825% (0.36) | [3] | |

| Oxidative Degradation | 3% H2O2 | 80 °C | 2 hours | 96.96% | 7 | 1.5% (0.91) | [3] |

| Photolytic Degradation | Sunlight | Ambient | 2 days | - | - | - | [4] |

| Thermal Degradation | Dry Heat | 80 °C | 8 hours | <1.5% | 4 | >1% (0.91) | [3] |

Experimental Protocols for Stability-Indicating HPLC Methods

The analysis of oseltamivir and its degradation products is predominantly carried out using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Below are detailed protocols from cited studies.

Method 1: Isocratic RP-HPLC for Forced Degradation Studies[3]

-

Instrumentation: High-Performance Liquid Chromatograph with UV detector.

-

Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Buffer (pH 2.5) : Methanol (55:45, v/v). The buffer is prepared with 1% orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Sample Preparation:

-

Acid Degradation: Oseltamivir phosphate (B84403) in 1.0 N HCl, heated at 80°C for 30 minutes, then neutralized.

-

Alkaline Degradation: Oseltamivir phosphate in 0.1 N NaOH, heated at 80°C for 10 minutes, then neutralized.

-

Oxidative Degradation: Oseltamivir phosphate in 3% v/v H2O2, heated at 80°C for 2 hours.

-

Thermal Degradation: Solid drug substance exposed to 80°C for 8 hours.

-

Photolytic Degradation: Drug exposed to sunlight.

-

Method 2: Gradient RP-HPLC for API Analysis[7]

-

Instrumentation: High-Performance Liquid Chromatograph with UV detector.

-

Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution with Acetonitrile and Triethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Column Temperature: Ambient.

Degradation Pathways and Mechanisms

The degradation of oseltamivir proceeds through several pathways, leading to a variety of degradation products. The primary routes of degradation are hydrolysis of the ethyl ester and modifications to the cyclohexene ring.

Hydrolytic Degradation Pathway

Hydrolysis is a major degradation pathway for oseltamivir, occurring under both acidic and alkaline conditions. The primary product of hydrolysis is oseltamivir carboxylate, the active form of the drug.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. researchgate.net [researchgate.net]

- 5. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photofate of Oseltamivir (Tamiflu) and Oseltamivir Carboxylate under Natural and Simulated Solar Irradiation: Kinetics, Identification of the Transformation Products, and Environmental Occurrence | Publicación [silice.csic.es]

Oseltamivir Acid Hydrochloride: An In-depth Technical Guide to its In Vitro Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of oseltamivir (B103847) acid hydrochloride, the active metabolite of the prodrug oseltamivir phosphate. Oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses, a critical component for viral replication and propagation.[1][2] This document details the quantitative antiviral potency, the experimental protocols used for its determination, and the underlying mechanism of action.

Core Mechanism of Action

Oseltamivir acid hydrochloride exerts its antiviral effect by selectively inhibiting the neuraminidase enzyme on the surface of the influenza virion.[2] This enzyme is crucial for cleaving sialic acid residues from the host cell surface, which facilitates the release of newly formed virus particles from infected cells.[2][3][4] By blocking this activity, oseltamivir acid prevents the spread of the virus to other cells.[2] The binding of oseltamivir acid to the active site of the neuraminidase enzyme is a result of multiple interactions, including hydrogen bonds with key amino acid residues such as R118, E119, D151, R152, R292, and R371, as well as hydrophobic interactions.[5]

Quantitative Antiviral Activity

The in vitro potency of oseltamivir acid is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The IC50 value represents the concentration of the drug required to inhibit the neuraminidase enzyme activity by 50%, while the EC50 is the concentration needed to reduce the number of plaque-forming units by 50% in cell culture.[6] These values vary depending on the influenza virus type, subtype, and specific strain.

Neuraminidase Inhibition (IC50)

The following table summarizes the IC50 values of oseltamivir acid (carboxylate) against various influenza A and B virus strains, as determined by neuraminidase inhibition assays.

| Influenza Virus | Strain/Subtype | IC50 (nM) | Reference |

| Influenza A | H1N1 | 0.92 - 1.54 | [7] |

| Influenza A | H1N1 | 0.18 | [8] |

| Influenza A | H3N2 | 0.43 - 0.62 | [7] |

| Influenza A | H3N2 | 0.2 - 0.6 | [9] |

| Influenza A | H5N1 | 0.7 - 2.2 | [9] |

| Influenza B | Various | 5.21 - 12.46 | [7] |

| Influenza B | Yamagata | 16.76 | [8] |

| Influenza B | Various | 13 | [10] |

| Oseltamivir-Resistant A | H1N1 (H275Y) | >100 | [3][11] |

| Oseltamivir-Resistant B | Various | >100 | [3] |

Note: IC50 values can vary based on the specific viral isolate and the precise conditions of the assay.

Cell-Based Antiviral Activity (EC50)

The EC50 values from cell-based assays, such as the plaque reduction assay, provide a measure of the drug's effectiveness in inhibiting viral replication in a biological system.

| Cell Line | Virus Strain | EC50 (µM) | Reference |

| MDCK | Influenza A (H1N1) | Varies (e.g., >150-fold increase for resistant strains) | [12] |

| AX-4 | Influenza A (Sydney/5/97) | Not explicitly stated, used for dose-ranging studies | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antiviral activity. The following sections describe the standard protocols for the neuraminidase inhibition assay and the plaque reduction assay.

Fluorometric Neuraminidase Inhibition Assay

This assay is the most common method for determining the IC50 of neuraminidase inhibitors.[13] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the neuraminidase enzyme, releases a fluorescent product (4-methylumbelliferone).[7][13] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Detailed Methodology:

-

Virus Titration: Before the inhibition assay, the optimal dilution of the virus stock is determined to ensure the resulting fluorescent signal is within the linear range of the detection instrument.[7]

-

Inhibitor Preparation: A stock solution of oseltamivir acid is prepared in an appropriate buffer (e.g., 2x assay buffer: 66.6 mM MES and 8 mM CaCl2, pH 6.5).[13] Serial dilutions are then made to achieve a range of concentrations for testing.[7]

-

Assay Plate Setup: In a black 96-well plate, 25 µL of the serially diluted oseltamivir acid and control inhibitors are added to the designated wells. Control wells for 100% activity receive buffer only.[7]

-

Enzyme Reaction: 50 µL of the optimally diluted virus is added to each well, and the plate is incubated at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Substrate Addition: The enzymatic reaction is initiated by adding 50 µL of a 300 µM MUNANA working solution to all wells. The plate is then incubated at 37°C for 60 minutes.[7]

-

Reaction Termination and Measurement: The reaction is stopped by adding 100 µL of a stop solution. The fluorescence is then read on a plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of about 460 nm.[7]

-

Data Analysis: The percentage of neuraminidase inhibition is calculated for each oseltamivir acid concentration relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the replication of infectious virus particles. The formation of plaques, which are localized areas of cell death caused by viral replication, is visually assessed.[12]

Detailed Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.[12]

-

Virus Inoculation: The cell monolayers are washed and then inoculated with a standardized amount of virus (e.g., 50 plaque-forming units, PFU) per well. The virus is allowed to adsorb to the cells for 1 hour at 37°C.[3][4]

-

Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing agarose and serial dilutions of oseltamivir acid is added to the wells.[4][12]

-

Incubation: The plates are incubated for 2-3 days at 34-37°C to allow for the formation of plaques.[12]

-

Plaque Visualization: The cells are fixed (e.g., with 5% glutaraldehyde) and stained with a solution like crystal violet to visualize the plaques.[12]

-

Data Analysis: The number of plaques in each well is counted. The EC50 is the concentration of oseltamivir acid that reduces the number of plaques by 50% compared to the untreated control wells.[12]

Conclusion

This compound is a highly potent inhibitor of influenza A and B neuraminidase in vitro. Its mechanism of action is well-defined, and standardized assays are available to reliably quantify its antiviral activity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this important antiviral agent. Continuous surveillance of the susceptibility of circulating influenza strains to oseltamivir remains critical due to the potential for the emergence of resistant variants.[3]

References

- 1. Oseltamivir: a clinical and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of the Pharmacodynamically Linked Variable of Oseltamivir Carboxylate for Influenza A Virus Using an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Oseltamivir Acid Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir (B103847), marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its development represents a triumph of rational drug design, targeting the highly conserved neuraminidase enzyme essential for viral propagation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of oseltamivir acid hydrochloride. It details the key experimental protocols that defined its preclinical and clinical efficacy, presents critical quantitative data in a structured format, and illustrates the underlying biological and chemical processes through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Discovery and Rationale

The development of oseltamivir was a landmark achievement by Gilead Sciences, stemming from a structure-based drug design program initiated in the early 1990s.[1] The primary target was the influenza virus neuraminidase (NA), a surface glycoprotein (B1211001) that cleaves sialic acid residues from host cells, facilitating the release of newly formed virions and preventing their aggregation.[2][3] Inhibition of this enzyme was hypothesized to halt the spread of the virus within the host.

Utilizing X-ray crystal structures of influenza NA, researchers designed a series of carbocyclic sialic acid analogues.[4] This led to the identification of GS 4104, later known as oseltamivir, a potent and selective inhibitor of influenza A and B neuraminidases.[4] In 1996, Gilead Sciences licensed the patents for oseltamivir to Hoffmann-La Roche for final development and commercialization.[5] The U.S. Food and Drug Administration (FDA) approved oseltamivir phosphate (B84403) for the treatment of influenza in adults in 1999, followed by approval from the European Medicines Agency (EMA) in 2002 for both treatment and prophylaxis.[6]

Mechanism of Action

Oseltamivir is an orally administered prodrug, oseltamivir phosphate.[7] Following absorption, it is extensively hydrolyzed by hepatic carboxylesterases to its active form, oseltamivir carboxylate (OC).[2][7] OC is a potent and selective competitive inhibitor of the influenza virus neuraminidase.[7] As an analogue of sialic acid, OC binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface.[6] This inhibition results in the aggregation of newly formed virions at the cell surface, preventing their release and subsequent infection of other cells.[2][3]

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[8] More recently, recombinant E. coli has also been used as a source of shikimic acid.[6] The synthesis is a multi-step process that requires careful control of stereochemistry, as oseltamivir has three stereocenters.[8]

An azide-free synthesis route has also been developed to avoid the use of potentially hazardous reagents.[9] Below is a high-level workflow of the synthesis from shikimic acid.

Structure-Activity Relationship (SAR)

The design of oseltamivir and its subsequent optimization were heavily guided by SAR studies. Key structural features are critical for its potent inhibitory activity against neuraminidase.

-

Carboxylate Group: The carboxylate at C1 is crucial for binding to the highly conserved triad (B1167595) of arginine residues (Arg118, Arg292, Arg371) in the active site of neuraminidase.[10]

-

4-Acetamido Group: This group forms important hydrogen bonds within the active site.[11]

-

5-Amino Group: The basic amino group at C5 also contributes to binding affinity.[11]

-

3-Pentyloxy Side Chain: This hydrophobic group occupies a hydrophobic pocket in the enzyme's active site, significantly enhancing potency.[12]

Derivatization at various positions has been explored to improve potency and overcome resistance. For instance, modifications of the C4 and C5 positions have been investigated, with some derivatives showing improved activity against oseltamivir-resistant strains.[6][13]

Preclinical and Clinical Development

In Vitro Efficacy

Oseltamivir's antiviral activity has been extensively evaluated in vitro using neuraminidase inhibition assays and cell-based antiviral activity assays.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Oseltamivir Carboxylate

| Influenza Virus Strain | IC50 (nM) | Reference(s) |

| Influenza A | ||

| A/Texas (H1N1) | 0.18 ± 0.11 | [3] |

| A/H1N1 (various) | 0.5 - 4.6 | [14] |

| A/H3N2 (various) | 0.2 - 0.6 | [15] |

| A/H5N1 (various) | 0.7 - 2.2 | [15] |

| Influenza B | ||

| B/Yamagata | 16.76 ± 4.10 | [3] |

| B (various) | ~10-fold higher than A | [16] |

Table 2: In Vitro Antiviral Activity of Oseltamivir Carboxylate

| Cell Line | Influenza Virus Strain | EC50 (nM) | Reference(s) |

| MDCK | A/NWS/33 (H1N1) | 0.51 | [17] |

| MDCK | A/Victoria/3/75 (H3N2) | 0.19 | [17] |

| MDCK | A/Duck/MN/1525/81 (H5N1) | 0.70 | [17] |

| MDCK | A/Oklahoma/447/2008 (H1N1) | 0.0112 | [18] |

| MDCK | B/HongKong/CUHK33261/2012 | 0.00114 | [18] |

Pharmacokinetics

Oseltamivir exhibits favorable pharmacokinetic properties that support twice-daily oral dosing.

Table 3: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Humans (75 mg Oral Dose)

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference(s) |

| Bioavailability | >75% (as OC) | - | [19] |

| Tmax (h) | 1-3 | 3-4 | [19] |

| Cmax (ng/mL) | ~65 | ~300 | [19] |

| AUC (ng·h/mL) | <5% of total exposure | ~2700 | [19] |

| Vd (L) | - | 23-26 | [19] |

| Protein Binding | 42% | 3% | [19] |

| Half-life (h) | 1-3 | 6-10 | [19] |

| Excretion | >90% converted to OC | >99% renal | [19] |

Table 4: Preclinical Pharmacokinetic Parameters of Oseltamivir in Animal Models

| Animal Model | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference(s) |

| Rat (Oral) | 10 mg/kg | ~0.5 | ~1000 | ~1500 | ~30 | [20] |

| Ferret (Oral) | 5.08 mg/kg | ~1 | ~200 | ~3220 (OC) | - | [1] |

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy of oseltamivir in treating and preventing influenza. When initiated within 48 hours of symptom onset, oseltamivir can reduce the duration of illness by approximately one to two days. It has also been shown to reduce the severity of symptoms and the incidence of complications such as pneumonia. The most commonly reported adverse events are nausea and vomiting.

Mechanism of Resistance

The emergence of oseltamivir-resistant influenza strains is a public health concern. Resistance is primarily conferred by single amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.

The most common and clinically significant mutation is H275Y (histidine to tyrosine at position 275) in N1 subtype viruses.[12] Other mutations associated with resistance include N294S in N1 and N2 subtypes, and R292K in N2 subtypes.[2] These mutations alter the hydrophobic pocket in the active site required for oseltamivir binding.[2]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against influenza neuraminidase.

Materials:

-

Influenza virus stock

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

Oseltamivir carboxylate (as a positive control)

-

96-well black microplates

-

Fluorescence plate reader

Workflow:

Procedure:

-

Prepare serial dilutions of the test compound and oseltamivir carboxylate in assay buffer in a 96-well plate.

-

Add a standardized amount of influenza virus to each well containing the diluted compounds and to control wells (virus only).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence using a plate reader (excitation ~365 nm, emission ~450 nm).

-

Calculate the percent inhibition for each compound concentration relative to the virus-only control and determine the IC50 value by non-linear regression analysis.[21][22]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Cell culture medium (e.g., DMEM)

-

Trypsin (for viral activation)

-

Agarose (B213101) or methylcellulose (B11928114) overlay

-

Crystal violet staining solution

-

Test compound and oseltamivir carboxylate

-

6-well or 12-well cell culture plates

Procedure:

-

Seed MDCK cells in multi-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound and oseltamivir carboxylate in infection medium.

-

Infect the confluent MDCK cell monolayers with a known amount of influenza virus (e.g., 50-100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the different concentrations of the test compounds.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percent reduction in plaque number for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percent plaque reduction against the compound concentration.[23][24]

Conclusion

This compound remains a critical tool in the management of influenza. Its discovery through rational drug design and its subsequent development have provided invaluable lessons for the field of antiviral research. A thorough understanding of its mechanism of action, pharmacokinetic profile, and the molecular basis of resistance is essential for its appropriate clinical use and for the development of next-generation neuraminidase inhibitors. This technical guide has provided a detailed overview of these core aspects, serving as a comprehensive resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Structural basis for oseltamivir resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iterative Optimization and Structure-Activity Relationship Studies of Oseltamivir Amino Derivatives as Potent and Selective Neuraminidase Inhibitors via Targeting 150-Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Oseltamivir Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 18. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. A Therapeutically Active Minibody Exhibits an Antiviral Activity in Oseltamivir-Resistant Influenza-Infected Mice via Direct Hydrolysis of Viral RNAs - PMC [pmc.ncbi.nlm.nih.gov]

Oseltamivir Acid Hydrochloride: A Technical Guide for Influenza A and B Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A and B viruses remain a significant global health concern, necessitating ongoing research into effective antiviral therapies. Oseltamivir (B103847), a potent and selective inhibitor of influenza neuraminidase, is a cornerstone of current antiviral strategies. This technical guide provides an in-depth resource for researchers and drug development professionals working with Oseltamivir Acid Hydrochloride, the active metabolite of the prodrug Oseltamivir Phosphate. This document outlines its mechanism of action, chemical properties, and detailed experimental protocols for its evaluation in influenza A and B research.

Chemical Properties of this compound

This compound is the active form of the antiviral drug Oseltamivir. Key chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1415963-60-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₅ClN₂O₄ | [1][2][3] |

| Molecular Weight | 320.81 g/mol | [1][2][3][5] |

| IUPAC Name | (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid;hydrochloride | [2][5] |

| Synonyms | Oseltamivir carboxylate hydrochloride, GS-4071 hydrochloride | [1][4] |

| Solubility | Soluble in DMSO (10 mM) | [3] |

Mechanism of Action: Neuraminidase Inhibition

This compound exerts its antiviral effect by selectively inhibiting the neuraminidase (NA) enzyme of influenza A and B viruses. Neuraminidase is a crucial glycoprotein (B1211001) on the surface of the virus that cleaves sialic acid residues from host cell receptors and newly formed virions. This cleavage is essential for the release of progeny virions from infected cells and their subsequent spread to other cells.

By binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, leading to the aggregation of newly formed virus particles at the cell surface and preventing their release. This effectively halts the spread of the infection within the host.

Influenza Virus Life Cycle and Host Signaling Pathways

The influenza virus life cycle involves multiple stages, each of which can be a target for antiviral intervention. The virus utilizes and manipulates host cell signaling pathways to facilitate its replication and evade the host immune response.

Experimental Protocols

Neuraminidase Inhibition (NI) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A commonly used method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

Influenza virus stock (e.g., A/H1N1, A/H3N2, B)

-

This compound

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted compound to triplicate wells. Include virus-only (no inhibitor) and buffer-only (no virus) controls.

-

Add a standardized amount of influenza virus to each well (except buffer-only controls).

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

-

Add the MUNANA substrate to all wells.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces neuraminidase activity by 50% compared to the virus-only control.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Agarose (B213101) or Avicel overlay

-

Trypsin (for virus activation)

-

Crystal violet staining solution

Protocol:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the influenza virus and this compound.

-

Infect the MDCK cell monolayers with a standardized amount of virus in the presence of varying concentrations of this compound. Include a virus-only control.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding concentration of the drug.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Quantitative Data

Neuraminidase Inhibition (IC₅₀) Values

The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Influenza Virus | Strain | Oseltamivir IC₅₀ (nM) | Reference |

| Influenza A (H1N1) | A/Texas/36/91 | 0.3 - 1.2 | |

| A/H1N1pdm09 | 0.1 - 0.8 | ||

| Influenza A (H3N2) | A/Victoria/3/75 | ~0.67 | |

| Influenza B | Various | ~13 |

Note: IC₅₀ values can vary depending on the specific virus strain and the assay conditions used.

Antiviral Activity in Cell Culture (EC₅₀) Values

The 50% effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.

| Influenza Virus | Strain | Cell Line | Oseltamivir EC₅₀ (nM) | Reference |

| Influenza A (H1N1) | A/NWS/33 | MDCK | 0.51 | |

| Influenza A (H3N2) | A/Victoria/3/75 | MDCK | 0.19 | |

| Influenza A (H5N1) | A/Duck/MN/1525/81 | MDCK | 0.70 |

Note: EC₅₀ values are dependent on the cell line, virus strain, and assay methodology.

Oseltamivir Resistance

Resistance to oseltamivir is primarily associated with specific amino acid substitutions in the neuraminidase protein that reduce the binding affinity of the drug.

| Virus Type/Subtype | Amino Acid Substitution | Effect on Oseltamivir Susceptibility | Reference |

| Influenza A (H1N1) | H275Y (H274Y in N2 numbering) | High-level resistance | |

| Influenza A (H3N2) | E119V | Reduced susceptibility | |

| R292K | High-level resistance | ||

| Influenza B | D198N | Reduced susceptibility | |

| I222T | Reduced susceptibility |

Conclusion

This compound is a critical tool in the study of influenza A and B viruses. A thorough understanding of its chemical properties, mechanism of action, and the standardized protocols for its evaluation is essential for researchers in the field. This guide provides a comprehensive overview to support ongoing research and development of novel anti-influenza strategies. The emergence of drug-resistant strains underscores the importance of continued surveillance and the development of new antiviral agents.

References

Probing the Periphery: An In-depth Technical Guide to Exploratory Studies on Oseltamivir Acid Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of exploratory studies concerning oseltamivir (B103847) acid hydrochloride analogs. Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses. Its mechanism of action, potent neuraminidase inhibition, has spurred extensive research into analogous compounds to enhance efficacy, broaden the spectrum of activity, and combat emerging resistance. This document delves into the synthesis, biological evaluation, and structure-activity relationships of these analogs, presenting key data and methodologies for the scientific community.

Introduction: The Rationale for Oseltamivir Analogs

Oseltamivir phosphate (B84403) is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[1][2] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme, which is crucial for the release of newly formed viral particles from infected host cells.[1][3][4] By blocking this enzyme, oseltamivir halts the spread of the virus within the respiratory tract.[1][4] The emergence of oseltamivir-resistant influenza strains, often due to mutations in the neuraminidase enzyme, necessitates the exploration of novel analogs with improved inhibitory profiles.[5] Researchers have focused on modifying various positions of the oseltamivir scaffold to interact with additional binding pockets within the neuraminidase active site, such as the 150-cavity, to enhance potency and overcome resistance.[6][7]

Synthesis of Oseltamivir Analogs

The synthesis of oseltamivir and its analogs is a complex challenge due to the presence of three stereocenters in the cyclohexene (B86901) ring.[8][9] The commercial synthesis of oseltamivir historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[9][10] However, the limited availability and cost of shikimic acid have driven the development of alternative synthetic routes.

Key synthetic strategies that have been explored include:

-

Modifications from Shikimic Acid: Many reported syntheses of oseltamivir analogs utilize shikimic acid as a starting material, leveraging its inherent chirality.[10]

-

Diels-Alder Approaches: Researchers have investigated Diels-Alder reactions to construct the core cyclohexene ring from more readily available starting materials.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: This method has been employed to create the key stereocenters with high selectivity.[11][12]

-

Azide-Free Syntheses: To avoid the use of potentially hazardous azide (B81097) reagents, alternative routes have been developed.[12]

A general synthetic scheme often involves the formation of a key epoxide intermediate, followed by nucleophilic opening with an azide or another nitrogen-containing group to introduce the C5-amino functionality.[10] Subsequent modifications at the C3, C4, and C5 positions have yielded a diverse library of analogs. For instance, modifications at the C5-NH2 group have been explored to target the 150-cavity of the neuraminidase enzyme.[6][13]

Biological Evaluation and Quantitative Data

The primary method for evaluating the efficacy of oseltamivir analogs is the in vitro neuraminidase inhibition assay. This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The potency of the inhibition is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[14][15]

Neuraminidase Inhibition Activity of Oseltamivir Analogs

The following tables summarize the neuraminidase inhibitory activity of various oseltamivir analogs against different influenza virus strains.

| Compound | Modification | Target Influenza Strain | IC50 (µM) | Reference |

| Oseltamivir Carboxylate (OC) | - | A/H3N2 | - | [6] |

| 6i | Pyrazole-based C-5-NH2-acyl | A/H3N2 | - | [6] |

| 12c | Pyrazole-based C-5-NH2-acyl | A/H3N2 | 6.98 ± 0.08 | [6] |

| 24b | Pyrazole-based C-5-NH2-acyl | A/H3N2 | - | [6] |

| 26b | Pyrazole-based C-5-NH2-acyl | A/H3N2 | 12.27 ± 0.14 | [6] |

| 4a | Methyl sulfonylation of C5-NH2 | H5N1 | 3.50 | [13][16] |

| 43b | 3-floro-4-cyclopentenylphenzyl at C5-amino | H5N1-H274Y (mutant) | 62.70-fold more potent than OSC | [7] |

| 43b | 3-floro-4-cyclopentenylphenzyl at C5-amino | H1N1-H274Y (mutant) | 5.03-fold more potent than OSC | [7] |

| 12d | Oseltamivir amino derivative | H1N1, H5N1, H5N8 | More potent or equipotent to OSC | [7] |

| 12e | Oseltamivir amino derivative | H1N1, H5N1, H5N8 | More potent or equipotent to OSC | [7] |

| 15e | Oseltamivir amino derivative | H1N1, H5N1, H5N8 | More potent or equipotent to OSC | [7] |

| 15i | Oseltamivir amino derivative | H1N1, H5N1, H5N8 | More potent or equipotent to OSC | [7] |

| 4-epi-oseltamivir carboxylate (6) | Stereoisomer | H1N1 and H3N2 | ~150,000-fold less than OC | [17] |

In Vitro and In Vivo Antiviral Studies

Beyond enzymatic assays, promising analogs are further evaluated in cell-based assays (in vitro) and animal models (in vivo) to assess their antiviral activity in a more biologically relevant context.[18][19] These studies measure the ability of the compounds to inhibit viral replication and protect cells or animals from virus-induced pathology.

| Compound | Study Type | Virus Strain | Key Findings | Reference |

| T-705 | In vitro | A/PR/8/34 | Completely inhibited plaque formation at 10 µg/ml.[19] | [19][20] |

| GS 4071 (Oseltamivir Carboxylate) | In vitro | A/PR/8/34 | Visible plaque formation detected at 10 µg/ml.[19] | [19][20] |

| T-705 | In vivo (mice) | A/PR/8/34 | Completely prevented death at 200 and 400 mg/kg/day.[19] | [19] |

| Oseltamivir | In vivo (mice) | A/PR/8/34 | Less effective than T-705 at preventing death.[19] | [19] |

| 9c (benzothiazole compound) | In vitro & In vivo | H1N1 & H5N1 | Full protection from H1N1 and 80% from H5N1 in vivo.[18] | [18] |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for understanding how chemical modifications to the oseltamivir scaffold affect its inhibitory activity. These studies guide the rational design of more potent and effective analogs.[21][22][23]

Key SAR findings include:

-

C-4 Position: Modifications at the C-4 position with different alkyl chains can be efficient. However, derivatization with thiocarbamates, α-amino acids, or cyclic secondary amines generally leads to decreased inhibitory activity.[21] The stereodisposition of the C4 acetamido group is critical for enzyme recognition.[17]

-

C-5 Position: The C-5 amino group is a key site for modification, particularly for targeting the 150-cavity of the neuraminidase.[6] Introduction of heterocyclic side chains or sulfonyl groups at this position can maintain or enhance antiviral activity.[6][13]

-

Alkoxyl Ester Derivatives: These derivatives generally exhibit better oral bioavailability.[21]

-